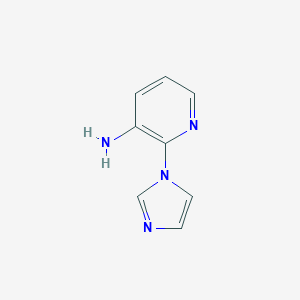

2-(1H-imidazol-1-yl)pyridin-3-amine

Übersicht

Beschreibung

2-(1H-imidazol-1-yl)pyridin-3-amine is an organic compound that features both an imidazole and a pyridine ring. This compound is known for its white to yellow crystalline appearance and its ability to react with other molecules to form new organic structures. These reactions can alter the biological activity of the target molecules .

Vorbereitungsmethoden

The synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine typically involves a two-step reaction. Initially, pyridin-3-amine reacts with 1H-imidazole to form 2-(1H-imidazol-1-yl)pyridine. This intermediate then reacts with ammonia or its derivatives to produce this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

2-(1H-imidazol-1-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C8H8N4

Molecular Weight: 160.18 g/mol

CAS Number: 156489-93-9

IUPAC Name: 2-(1H-imidazol-1-yl)pyridin-3-amine

The compound features both imidazole and pyridine rings, which contribute to its versatility in chemical reactions and biological interactions. The imidazole ring can coordinate with metal ions, while the pyridine moiety can participate in hydrogen bonding, making it a valuable scaffold in drug design.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—enables the synthesis of derivatives with tailored properties. For example:

| Reaction Type | Example Products | Notes |

|---|---|---|

| Oxidation | Imidazole N-oxides | Useful for developing new materials |

| Reduction | Secondary amines | Important for fine-tuning biological activity |

| Substitution | Functionalized derivatives | Enhances interaction with biological targets |

Biology

The compound has been investigated for its biological activities , particularly its potential as an antimicrobial and anticancer agent . In vitro studies have shown that it can inhibit the growth of various pathogens and cancer cell lines. For instance:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant activity against Gram-positive bacteria.

- Anticancer Potential: Studies have demonstrated that it can induce apoptosis in cancer cells through specific signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its role in drug discovery, particularly in targeting enzymes involved in diseases such as neurodegeneration and cancer. Notable findings include:

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Compounds derived from this scaffold have shown promise as selective nNOS inhibitors, which are crucial in treating neurodegenerative disorders .

Case Study: nNOS Inhibitors

A study focused on designing nNOS inhibitors highlighted the importance of the imidazole moiety in binding affinity and selectivity. Compounds based on this structure demonstrated improved bioavailability compared to traditional arginine mimetics .

Wirkmechanismus

The mechanism of action of 2-(1H-imidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical processes. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

2-(1H-imidazol-1-yl)pyridin-3-amine can be compared with other imidazole and pyridine derivatives:

Imidazole derivatives: These include compounds like clemizole, etonitazene, and omeprazole, which have various therapeutic applications.

Pyridine derivatives: Examples include nicotinamide and pyridoxine, which are essential for biological functions. The uniqueness of this compound lies in its dual functionality, combining the properties of both imidazole and pyridine rings .

Biologische Aktivität

2-(1H-imidazol-1-yl)pyridin-3-amine is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an imidazole group, which is known for its role in various biological processes. The presence of nitrogen atoms in both rings contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Compounds containing imidazole and pyridine moieties, including this compound, have been reported to exhibit antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, showcasing their potential as antimicrobial agents .

Anticancer Properties

Research has demonstrated that imidazopyridine derivatives possess significant anticancer activity. The antiproliferative effects of this compound were evaluated against several cancer cell lines, including HeLa and MDA-MB-231. The compound exhibited varying IC50 values depending on structural modifications, with lower values indicating higher potency against cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.058 |

| MDA-MB-231 | 0.0046 |

These findings suggest that the introduction of specific functional groups can enhance the compound's efficacy in inhibiting cancer cell proliferation.

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown antiviral activity, particularly against viruses like HIV. The mechanism involves interference with viral replication processes, making it a candidate for further research in antiviral drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications in the imidazole or pyridine rings can significantly alter its pharmacological profile. For instance:

- Substituents at the 3-position : The introduction of electron-donating groups (like -OCH3) has been shown to enhance antiproliferative activity.

| Substituent | Effect on Activity |

|---|---|

| -OCH3 | Increased potency |

| -Cl | Decreased potency |

These insights into SAR are crucial for medicinal chemists aiming to optimize the efficacy of imidazopyridine derivatives.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Anticancer Activity : A recent investigation demonstrated that derivatives of this compound could effectively inhibit cell growth in various cancer types, suggesting its utility in cancer therapy .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds, revealing promising results against resistant bacterial strains, which could inform future antibiotic development strategies .

Eigenschaften

IUPAC Name |

2-imidazol-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUACNPJPNGVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585541 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156489-93-9 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.